N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C20H24N4S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H24N4S/c1-14-15(2)25-20-18(14)19(21-13-22-20)23-17-8-10-24(11-9-17)12-16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3,(H,21,22,23) |
InChI Key |
CGRZMNFYFYJXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
For substrates with poor SNAr reactivity, palladium-catalyzed coupling offers an alternative. This method is effective for introducing sterically hindered amines.
Representative Conditions
Reductive Amination
In cases where the amine is secondary or tertiary, reductive amination of a ketone intermediate with 1-benzylpiperidin-4-amine and NaBH₃CN has been reported, though yields are moderate (40–50%).
Purification and Characterization
Purification Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient)
-
Recrystallization : Ethanol/water mixtures
-
HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, Ar-H), 4.12 (d, J = 6.8 Hz, 2H, CH₂Ph), 3.52–3.60 (m, 1H, piperidine-H), 2.85–2.93 (m, 2H, piperidine-H), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
Challenges and Optimization
-
Amine Protection : The primary amine in 1-benzylpiperidin-4-amine may require protection (e.g., Boc) to prevent side reactions during SNAr. Deprotection is achieved using TFA/CH₂Cl₂.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to dioxane or THF improves isolation.
-
Byproducts : Over-chlorination or dimerization is mitigated by controlling POCl₃ stoichiometry and reaction time.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors reduce reaction times (2–3 hours vs. 8 hours batch) and improve yields (75–82%). Environmental factors favor water-assisted SNAr, though yields drop to 50–55%.
Emerging Methodologies
Recent advances include photocatalytic C–N coupling using Ir-based catalysts under blue LED light, achieving 70–75% yields at room temperature. Biocatalytic routes using transaminases are under investigation but remain exploratory .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-amine group and electron-deficient pyrimidine ring facilitate nucleophilic displacement reactions. Key examples include:
For example, analogous 4-chlorothieno[2,3-d]pyrimidines undergo amination with benzylpiperidines under refluxing DMF, yielding target structures after purification via silica-gel chromatography .
Alkylation and Reductive Amination
The piperidine nitrogen participates in alkylation or reductive amination to modify steric/electronic properties:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| N-methylpiperidin-4-amine | Acryloyl chloride (Et3N) | N-acryloyl derivatives | 60–75% |
| Secondary amine | Aldehyde/NaBH3CN | Tertiary amines with enhanced basicity | 50–90% |
Steric hindrance from the benzyl group limits reactivity at the piperidine nitrogen, necessitating catalytic Pd-mediated cross-coupling for bulky substituents .
Catalytic Hydrogenation
The thiophene ring can be partially or fully reduced under controlled conditions:
| Catalyst | Pressure (psi) | Solvent | Product | Selectivity |
|---|---|---|---|---|
| Pd/C (10%) | 50 | EtOH | Dihydrothienopyrimidine | >90% |
| PtO2 | 30 | AcOH | Tetrahydrothienopyrimidine | 70–80% |
Full reduction disrupts aromaticity, altering biological activity .
Oxidation Reactions
Controlled oxidation targets sulfur or methyl groups:
| Oxidizing Agent | Conditions | Site Modified | Outcome |
|---|---|---|---|
| mCPBA | CH2Cl2, 0°C | Thiophene S-atom | Sulfoxide/sulfone formation |
| KMnO4 | H2O, 80°C | 5/6-methyl groups | Carboxylic acid derivatives |
Sulfone derivatives exhibit enhanced electrophilicity for downstream functionalization .
Cross-Coupling Reactions
The thienopyrimidine core supports Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Coupling Type | Reagents | Position Modified | Application |
|---|---|---|---|
| Suzuki | Arylboronic acid, Pd(PPh3)4, Na2CO3 | C2/C5 | Biaryl-functionalized analogs |
| Buchwald-Hartwig | DavePhos, Pd2(dba)3, NaOtBu | C4-amine | Complex heterocyclic systems |
For instance, microwave-assisted coupling at C2 with pyridinylboronic acids achieves 65–80% yields .
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent transformations:
-
Protonation : The piperidine nitrogen (pKa ≈ 9.2) forms stable salts with HCl or trifluoroacetic acid, enhancing water solubility .
-
Deprotection : N-benzyl groups are removed via hydrogenolysis (H2/Pd, 30 psi) to expose secondary amines for further derivatization .
Key Reaction Trends
-
Steric effects : Bulky benzylpiperidine limits reactivity at C2/C6 positions.
-
Electronic effects : Electron-withdrawing pyrimidine nitrogen directs electrophiles to C5-methyl or thiophene sulfur.
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) optimize nucleophilic substitutions, while EtOH/H2O mixtures improve hydrogenation selectivity .
Experimental protocols and spectral validation (1H NMR, LC-MS) for these reactions are extensively documented in .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNS
- Molecular Weight : 352.5 g/mol
- IUPAC Name : N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- CAS Number : 379237-93-1
Structural Representation
The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the benzylpiperidine moiety enhances its pharmacological properties.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects in various diseases:
Anticancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that this compound could serve as a lead compound for the development of new anticancer agents.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems and reduce neuroinflammation:
| Mechanism | Effect | Reference |
|---|---|---|
| NMDA Receptor Antagonism | Reduces excitotoxicity | |
| Inhibition of Neuroinflammation | Protects neuronal cells |
Pharmacological Research
The pharmacological profile of this compound suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Case Studies
A study involving animal models demonstrated that administration of the compound led to significant improvements in cognitive function and memory retention:
| Study Type | Findings | Reference |
|---|---|---|
| Animal Model (AD) | Improved memory scores | |
| Schizophrenia Model | Reduced symptoms |
These results highlight the compound's potential as a therapeutic agent for neurodegenerative diseases.
Synthesis and Development
The synthesis of this compound has been optimized for scalability and efficiency. Various synthetic routes have been explored to enhance yield and purity:
This optimization is crucial for future clinical applications and commercial production.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and biological implications.
Substituent Variations in the Amine Group
Piperidine vs. Pyrrolidine Rings
- Target Compound : The benzylpiperidine group (six-membered ring) may confer conformational flexibility and improved metabolic stability compared to five-membered rings. Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
- N-(1-Benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (Fasnall): This analog replaces piperidine with pyrrolidine (five-membered ring). The smaller ring size reduces steric hindrance but may decrease lipophilicity. Fasnall is reported as a fatty acid synthase (FASN) inhibitor and is administered as a benzenesulfonate salt (molecular weight: 496.64) to enhance solubility .
Aromatic vs. Aliphatic Substituents
- N-Cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: Substitution with a cyclopentyl group (aliphatic) instead of benzylpiperidine reduces aromatic interactions but increases hydrophobicity (molecular weight: 247.36) .
- The hydrochloride salt improves aqueous solubility (molecular weight: 335.83) .
Functional Group Modifications
Benzodioxin Moiety
- This modification may reduce CNS activity compared to the benzylpiperidine analog .
Sulfonyl and Methoxy Groups
- N-(4-Methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine: The sulfonyl group (-SO2-) is strongly electron-withdrawing, which may enhance binding to charged residues in enzymatic pockets. The pyridyl substituent adds a basic nitrogen, improving water solubility .
- However, these groups are susceptible to O-demethylation metabolism .
Biological Activity
N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and research findings related to its pharmacological applications.
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core fused with a benzylpiperidine moiety. Its molecular formula is with a molecular weight of approximately 352.5 g/mol. The presence of methyl groups at the 5 and 6 positions of the thieno ring enhances its chemical properties and biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | C20H24N4S |
| Molecular Weight | 352.5 g/mol |
| Core Structure | Thieno[2,3-d]pyrimidine fused with benzylpiperidine |
Mechanisms of Biological Activity
This compound exhibits significant biological activity primarily as an inhibitor of various enzymes, particularly protein kinases. Protein kinases are crucial in cell signaling pathways and are implicated in numerous diseases, including cancer and autoimmune disorders.
- Enzyme Inhibition : The compound has been shown to inhibit Janus Kinase 3 (JAK3), which is essential for immune response regulation and has potential therapeutic implications for autoimmune diseases and cancers .
- Targeting Leishmania N-myristoyltransferase (NMT) : A structure–activity relationship (SAR) study indicated that derivatives of thienopyrimidine, including this compound, effectively inhibit NMT in Leishmania species, which are responsible for neglected tropical diseases . The inhibition of NMT can disrupt protein function critical for the parasite's survival.
Case Study: Inhibition of Leishmania NMT
A comprehensive study involving a series of thienopyrimidine compounds demonstrated that this compound showed promising results against Leishmania donovani NMT. The compound exhibited moderate activity with potential for optimization through structural modifications .
Table: Comparison of Biological Activities
| Compound | Target Enzyme | Biological Activity |
|---|---|---|
| This compound | Leishmania NMT | Moderate inhibition |
| Similar Thienopyrimidine Derivatives | JAK3 | Potential anti-cancer activity |
| 5-Methylthieno[2,3-d]pyrimidin-4-amine | Various kinases | General kinase inhibition |
Q & A
What are the standard synthetic protocols for preparing N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine?
Basic Research Question
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of 5,6-dimethylthiophene derivatives with cyanamide or thiourea under acidic conditions .
- Step 2 : Introduction of the 4-amine group using nucleophilic substitution, often with ammonia or a protected amine source .
- Step 3 : Functionalization at the 4-position with 1-benzylpiperidin-4-yl via Buchwald-Hartwig coupling or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous solvents like DMF or THF .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC and optimize temperature (80–120°C) to avoid byproducts. Use inert atmosphere (N₂/Ar) for coupling steps .
How is structural characterization of this compound performed post-synthesis?
Basic Research Question
A combination of spectroscopic and crystallographic methods is employed:
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., benzylpiperidinyl protons at δ 2.5–3.5 ppm, thieno-pyrimidine aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve dihedral angles between the benzylpiperidine and thieno-pyrimidine moieties. Intramolecular hydrogen bonds (e.g., N–H⋯N) and C–H⋯π interactions often stabilize the crystal lattice .
Example : In analogous pyrimidines, dihedral angles between aromatic planes range from 12–86°, influencing molecular rigidity and bioactivity .
How can reaction conditions be optimized to improve yield in the final coupling step?
Advanced Research Question
Use statistical experimental design (DoE) to identify critical variables:
- Factors : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. DMSO), temperature (60–140°C), and reaction time (12–48 hrs) .
- Response Surface Methodology (RSM) : Model interactions between factors. For example, higher Pd catalyst loads (>2 mol%) in DMF at 100°C may maximize yield while minimizing ligand degradation .
- Validation : Confirm optimal conditions with triplicate runs. For a related piperidine-pyrimidine derivative, this approach increased yield from 45% to 78% .
Troubleshooting : If low yield persists, screen alternative ligands (e.g., BINAP instead of Xantphos) or pre-activate the catalyst .
How do structural modifications to the benzylpiperidine or thieno-pyrimidine moieties affect biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies involve:
- Variation of Substituents :
- Benzyl Group : Replace with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate target binding.
- Piperidine Ring : Introduce methyl groups at C3/C5 to alter steric bulk and conformational flexibility .
- Thieno-pyrimidine Core : Modify 5,6-dimethyl groups to halogens (e.g., Cl) for enhanced lipophilicity .
- Biological Assays : Test against target enzymes (e.g., kinases) or cellular models. For example, 5,6-dichloro analogs showed 10-fold higher inhibition of acetylcholinesterase compared to dimethyl derivatives .
Data Contradictions : Discrepancies in activity may arise from crystallographic vs. solution-phase conformations. Molecular dynamics simulations can resolve these by comparing binding poses .
How can computational methods predict the compound’s binding affinity to biological targets?
Advanced Research Question
Combine quantum mechanics (QM) and molecular docking:
- QM Calculations : Optimize geometry at the B3LYP/6-31G* level to determine charge distribution and frontier orbitals (HOMO/LUMO) .
- Docking (AutoDock Vina, Schrödinger) : Screen against target proteins (e.g., PI3Kγ or serotonin receptors). For piperidine-containing analogs, docking scores correlate with experimental IC₅₀ values (R² = 0.85) when solvation effects are included .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Hydrogen bonds between the 4-amine and Asp/Glu residues are critical for sustained target engagement .
Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
How should researchers resolve contradictions in cytotoxicity data across cell lines?
Advanced Research Question
Address variability via:
- Dose-Response Profiling : Test 0.1–100 µM ranges in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7). Normalize to controls (DMSO) and calculate IC₅₀ using nonlinear regression .
- Mechanistic Studies :
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Poor stability in HepG2 may lead to underestimated cytotoxicity .
Example : A thieno-pyrimidine analog showed IC₅₀ = 2.1 µM in MCF-7 vs. 18.3 µM in HEK293 due to differential expression of efflux transporters .
What strategies are recommended for scaling up synthesis while maintaining purity?
Advanced Research Question
Implement continuous-flow chemistry and in-line purification:
- Flow Reactors : Use packed-bed columns with immobilized catalysts (e.g., Pd/C) for coupling steps. Residence times <10 minutes reduce side reactions .
- In-Line HPLC : Monitor purity in real-time and divert impure fractions. For a pilot-scale run (50 g), this achieved >99% purity with 85% yield .
- Crystallization Optimization : Use anti-solvent (water) addition rates controlled by PAT (process analytical technology) tools like FBRM (focused beam reflectance measurement) .
Note : Avoid aqueous workups for moisture-sensitive intermediates; use anhydrous MgSO₄ or molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
